1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane
Description
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) substituted with a methyl group and a 5-fluoropyrimidin-2-yl moiety. This compound is synthesized via nucleophilic substitution reactions, where the 2-methylthio group of intermediate pyrimidines is displaced by 4-methyl-1,4-diazepane under reflux conditions in ethanol . Its applications include serving as a precursor in the synthesis of pteridine derivatives with radical scavenging and lipoxygenase inhibitory activities, which are relevant for reducing oxidative stress .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGGEKWCMXTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Stereochemical Control
An alternative route employs reductive amination to construct the diazepane ring while introducing the fluoropyrimidine moiety. This method is critical for achieving enantiomeric purity, particularly when the methyl group at N-4 requires specific stereochemical orientation.
Synthetic Pathway :
- Condensation : 5-Fluoropyrimidine-2-carbaldehyde reacts with 1-methyl-1,4-diazepane in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
- Cyclization : The intermediate imine undergoes intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) to form the seven-membered ring.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 60°C | 78% → 89% |
| Catalyst | ZnCl₂ | 65% → 82% |
| Solvent | Tetrahydrofuran | Reduced byproducts |
This method avoids harsh alkylation conditions, making it suitable for heat-sensitive intermediates. However, the requirement for anhydrous conditions and specialized catalysts increases operational complexity.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technology for synthesizing 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane, particularly in academic and high-throughput industrial settings.
Protocol :
- Reactants : Equimolar 4-methyl-1,4-diazepane and 2-chloro-5-fluoropyrimidine.
- Microwave Settings : 150 W, 120°C, 20 minutes.
- Workup : Direct filtration through a silica gel plug to remove inorganic salts.
Advantages :
- Time Efficiency : 20 minutes vs. 24 hours for conventional heating.
- Yield Enhancement : 92% isolated yield due to reduced side reactions.
Industrial Adoption :
Pharmaceutical manufacturers favor this method for its scalability and consistency, though specialized equipment costs remain a barrier for small-scale laboratories.
Solid-Phase Synthesis for High-Purity Output
Patented methodologies describe solid-phase synthesis to streamline purification and improve reproducibility. A resin-bound diazepane precursor is treated with 2-fluoro-5-iodopyrimidine under Ullmann coupling conditions.
Key Steps :
- Immobilization : 4-Methyl-1,4-diazepane is attached to Wang resin via a carboxylic acid linker.
- Coupling : Copper(I)-catalyzed coupling with 2-fluoro-5-iodopyrimidine at 90°C for 8 hours.
- Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin, yielding >95% purity after lyophilization.
Applications :
This approach is ideal for generating analogs for structure-activity relationship (SAR) studies, as the resin-bound intermediates minimize handling losses.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 85 | 90 | High | Moderate |
| Reductive Amination | 82 | 88 | Moderate | High |
| Microwave-Assisted | 92 | 95 | High | Low |
| Solid-Phase | 95 | 98 | Low | Very High |
Trade-offs :
- Direct Alkylation : Best for bulk production but requires extensive purification.
- Solid-Phase : Superior purity but limited to small-scale research applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane with analogous 1,4-diazepane derivatives, focusing on structural variations, synthesis, and functional properties.
Substituent Variations and Physicochemical Properties
Biological Activity
1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a fluoropyrimidine moiety with a diazepane ring. This combination potentially enhances its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a fluorine atom on the pyrimidine ring, which is known to influence biological interactions. The presence of the diazepane ring may enhance the compound's ability to bind to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine component can modulate enzyme activity, while the diazepane structure may improve binding affinity and specificity. This dual functionality positions the compound as a potential inhibitor or modulator in various biological pathways.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on certain kinases, which are crucial in cell signaling pathways related to cancer and other diseases. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while other fluorinated pyrimidines have been explored for their biological activities, this compound's unique diazepane structure may confer distinct advantages in terms of selectivity and potency.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | Structure | Potent CDK inhibitor |
| 2-Chloro-5-fluoropyrimidine | Structure | Precursor for various derivatives |
| This compound | Structure | Potential multi-target inhibitor |
Case Study 1: CDK Inhibition
In a study focusing on CDK inhibitors, analogs of this compound demonstrated significant inhibition of CDK4 and CDK6 activities. These findings suggest that modifications to the diazepane ring can enhance selectivity and potency against these targets .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of this compound showed promising results in reducing tumor growth in xenograft models. The mechanism was attributed to the compound's ability to interfere with cell cycle progression by inhibiting key kinases involved in mitosis.
Q & A
Q. What methodologies assess the compound’s stability under varied storage and physiological conditions?
- Answer: Accelerated stability studies (ICH Q1A guidelines) expose the compound to stress conditions (heat, humidity, light) with HPLC monitoring. For physiological stability, simulate gastric/intestinal fluids (USP dissolution apparatus) and analyze degradation products via LC-MS. Molecular dynamics simulations predict hydrolytic or oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
